Furo[2,3-d]pyrimidine
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Overview
Description
Furo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is a fused pyrimidine derivative, which means it contains a pyrimidine ring fused with a furan ring. The unique structure of this compound allows it to exhibit diverse biological activities, making it a valuable scaffold for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-d]pyrimidine typically involves the condensation of 2-amino furans with various aldehydes or ketones under acidic or basic conditions. One common method is the one-pot condensation reaction, which provides a straightforward approach to constructing the this compound scaffold . Another method involves the use of thionyl chloride (SOCl2) for chlorination, followed by coupling with aniline derivatives .
Industrial Production Methods
Industrial production of this compound often employs combinatorial synthesis techniques to generate a library of derivatives. This approach allows for the rapid screening of multiple compounds for desired biological activities. The use of high-throughput screening and molecular docking techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to introduce functional groups for further derivatization .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used to oxidize this compound derivatives.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which exhibit enhanced biological activities. For example, halogenated derivatives have shown potent anticancer activity .
Scientific Research Applications
Furo[2,3-d]pyrimidine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Mechanism of Action
The mechanism of action of furo[2,3-d]pyrimidine involves the inhibition of protein kinases, which are enzymes responsible for transferring phosphate groups from ATP to specific amino acids in protein substrates. This inhibition disrupts cellular signaling processes, leading to the suppression of cell growth and proliferation. The compound’s ability to selectively inhibit protein kinases makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Furo[2,3-d]pyrimidine is often compared with other fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, and quinazoline. These compounds share similar structural features and biological activities but differ in their specific mechanisms of action and therapeutic potential .
Pyrazolo[3,4-d]pyrimidine: Known for its potent anticancer activity through the inhibition of protein kinases.
Pyrido[2,3-d]pyrimidine: Exhibits strong enzyme inhibition properties and is used in the development of antiviral and antibacterial agents.
Quinazoline: Widely studied for its anticancer and anti-inflammatory properties.
This compound stands out due to its unique combination of a furan and pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
272-02-6 |
---|---|
Molecular Formula |
C6H4N2O |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
furo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H4N2O/c1-2-9-6-5(1)3-7-4-8-6/h1-4H |
InChI Key |
KQGXYVJZOMKLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC=NC=C21 |
Origin of Product |
United States |
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